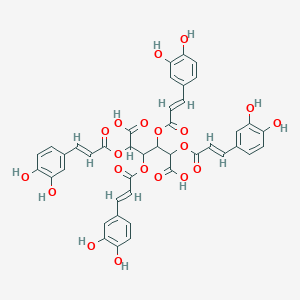
2,3,4,5-Tetracaffeoyl-D-glucaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetracaffeoyl-D-Glucaric acid is a derivative of caffeoyl-D-glucaric acid, isolated from the genus Gnaphalium . It is a polyphenolic compound with a molecular formula of C42H34O20 and a molecular weight of 858.71 g/mol . This compound is known for its potential biological activities and is used primarily in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetracaffeoyl-D-Glucaric acid can be synthesized through the esterification of D-glucaric acid with caffeic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from natural sources, such as plants of the genus Gnaphalium . The extraction process includes solvent extraction, followed by purification steps like crystallization and chromatography to isolate the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetracaffeoyl-D-Glucaric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions to form esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Esters and ethers.
Scientific Research Applications
2,3,4,5-Tetracaffeoyl-D-Glucaric acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying polyphenolic chemistry and reaction mechanisms.
Biology: Investigated for its antioxidant and anti-inflammatory properties.
Medicine: Explored for potential therapeutic effects in treating diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of natural antioxidants for food and cosmetic products.
Mechanism of Action
The mechanism of action of 2,3,4,5-Tetracaffeoyl-D-Glucaric acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Comparison with Similar Compounds
2,3,4,5-Tetracaffeoyl-D-Glucaric acid is unique due to its multiple caffeoyl groups, which enhance its biological activity compared to other similar compounds. Some similar compounds include:
Chlorogenic Acid: A mono-caffeoyl derivative with antioxidant properties.
Cynarin: A di-caffeoyl derivative known for its hepatoprotective effects.
Isochlorogenic Acid: A tri-caffeoyl derivative with similar antioxidant activities.
Properties
Molecular Formula |
C42H34O20 |
|---|---|
Molecular Weight |
858.7 g/mol |
IUPAC Name |
2,3,4,5-tetrakis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]hexanedioic acid |
InChI |
InChI=1S/C42H34O20/c43-25-9-1-21(17-29(25)47)5-13-33(51)59-37(39(41(55)56)61-35(53)15-7-23-3-11-27(45)31(49)19-23)38(60-34(52)14-6-22-2-10-26(44)30(48)18-22)40(42(57)58)62-36(54)16-8-24-4-12-28(46)32(50)20-24/h1-20,37-40,43-50H,(H,55,56)(H,57,58)/b13-5+,14-6+,15-7+,16-8+ |
InChI Key |
AKBQIUPJJGKPLY-KYHVQOAOSA-N |
SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)OC(C(OC(=O)/C=C/C2=CC(=C(C=C2)O)O)C(=O)O)C(OC(=O)/C=C/C3=CC(=C(C=C3)O)O)C(OC(=O)/C=C/C4=CC(=C(C=C4)O)O)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OC(C(C(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)C(C(=O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















